

Quantum Computational Insights into Trimethylaluminum Reactivity: A Technical Guide

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Compound of Interest

Compound Name: Trimethylaluminum

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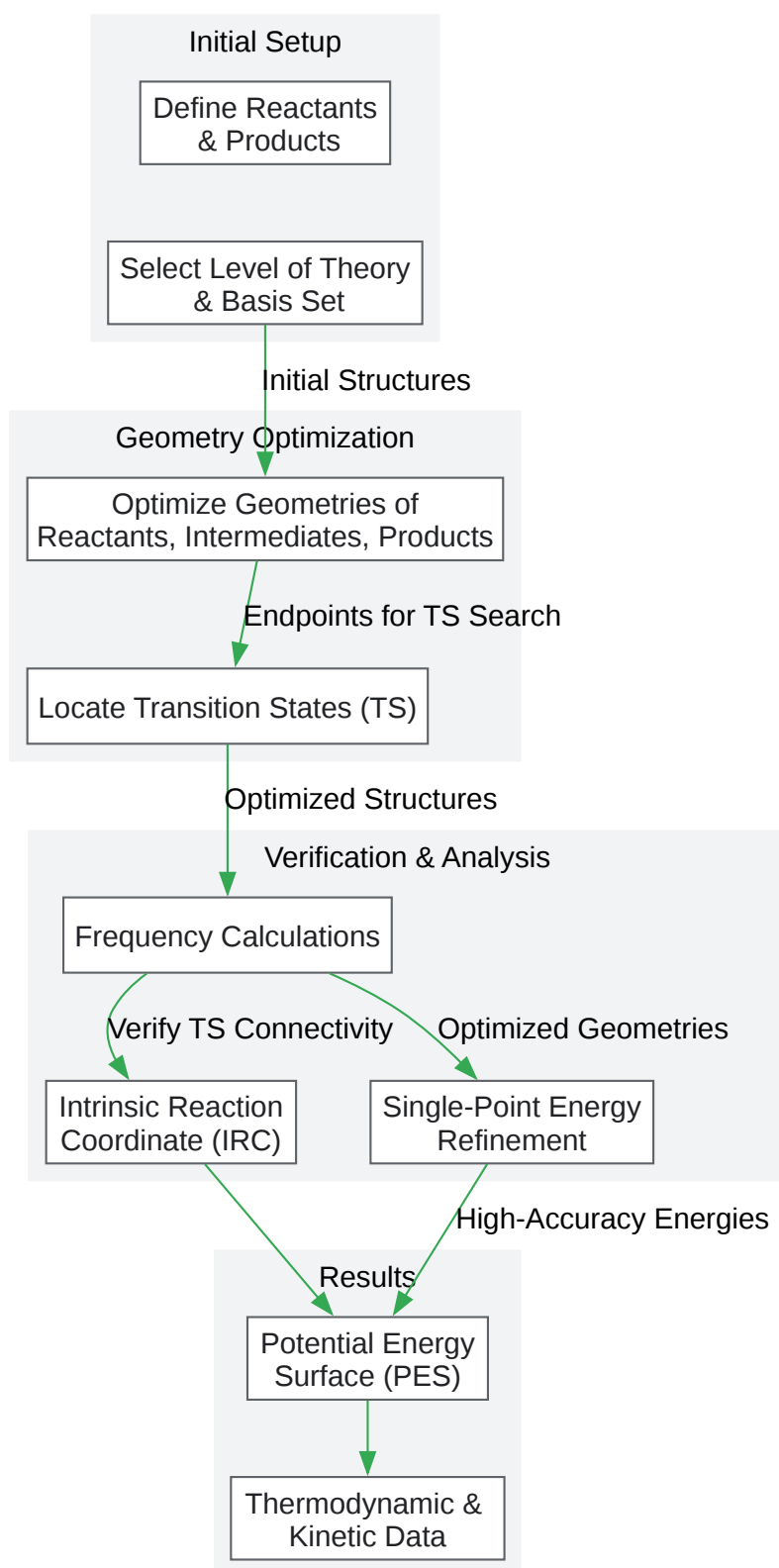
This technical guide provides an in-depth analysis of **trimethylaluminum** (TMA) reactions, leveraging the power of quantum computational studies. **Trimethylaluminum** is a pivotal precursor in various industrial applications, most notably in the production of thin films for semiconductors and as a catalyst in chemical synthesis.^[1] Its high reactivity, particularly its pyrophoric nature when exposed to air, necessitates a detailed understanding of its underlying reaction mechanisms.^{[1][2]} Computational chemistry offers a powerful lens to investigate these rapid and often complex reactions at a molecular level, providing insights into reaction pathways, transition states, and energetics that are often inaccessible through experimental means alone.

This document summarizes key findings from theoretical studies on the reactions of TMA with water, molecular oxygen, and ozone, as well as its surface decomposition pathways. It is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing the computational methodologies employed, and visualizing complex reaction pathways to facilitate a deeper understanding.

General Computational Workflow

Quantum computational studies of TMA reactions typically follow a standardized workflow. This process begins with the geometric optimization of all relevant molecular species, including

reactants, intermediates, products, and, crucially, the transition states that connect them. Following successful optimization, frequency calculations are performed to characterize the nature of the stationary points on the potential energy surface and to obtain thermodynamic data.



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Caption: A general workflow for quantum computational studies of reaction mechanisms.

Reaction with Water (H₂O)

The reaction between **trimethylaluminum** and water is extremely rapid and highly exothermic, forming the basis for its use in Atomic Layer Deposition (ALD) for creating aluminum oxide (Al₂O₃) thin films.^[1] Computational studies have elucidated the mechanism, revealing a two-step process.

Initially, a stable adduct, (CH₃)₃Al:OH₂, is formed as the water molecule coordinates to the electron-deficient aluminum center.^[1] This complexation is significantly exothermic. The subsequent step involves the elimination of a methane molecule through a transition state, leading to the formation of dimethylaluminum hydroxide, (CH₃)₂AlOH.^[1] Quantum chemical calculations indicate that the reaction of TMA with water is kinetically much more favorable than its reaction with molecular oxygen.^{[1][2]}

| Reaction Step | Method | ΔE (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
|---|----------------|---------------|-------------------------------|-----------|
| (CH ₃) ₃ Al + H ₂ O → (CH ₃) ₃ Al:OH ₂ (Adduct Formation) | CCSD(T)//B3LYP | -15.1 | - | [1] |
| (CH ₃) ₃ Al:OH ₂ → [(CH ₃) ₃ Al:OH ₂] [‡] (TS) | CCSD(T)//B3LYP | - | 15.1 | [1] |
| [(CH ₃) ₃ Al:OH ₂] [‡] → (CH ₃) ₂ AlOH + CH ₄ | CCSD(T)//B3LYP | -34.9 | - | [1] |

ΔE represents the exothermicity of the reaction step. The activation barrier is relative to the preceding stable species.



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Caption: Energy profile for the reaction of TMA with H₂O.

Reaction with Molecular Oxygen (O₂)

The hypergolic nature of TMA is due to its spontaneous reaction with air, primarily with molecular oxygen.^[1] Unlike the reaction with water, the direct interaction between TMA and O₂ does not form a stable intermediate. Instead, the reaction proceeds directly through a transition state with a significant activation barrier to form a (CH₃)₃AlO₂ intermediate.^[1] This intermediate can then lead to the production of reactive radicals like CH₃, which can initiate combustion.^[1] ^[2] The calculated activation barrier for the initial reaction with O₂ is notably higher than for the reaction with water, suggesting the latter is a much faster process under ambient conditions.^[1]

| Reaction Step | Method | ΔE (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
|--|----------------|---------------|-------------------------------|-----------|
| (CH ₃) ₃ Al + O ₂ → [(CH ₃) ₃ Al--O ₂] [‡] (TS) | CCSD(T)//B3LYP | - | 16.9 | [1] |
| [(CH ₃) ₃ Al--O ₂] [‡] → (CH ₃) ₃ AlO ₂ (Intermediate) | CCSD(T)//B3LYP | - | - | [1] |

The activation barrier is relative to the initial reactants.

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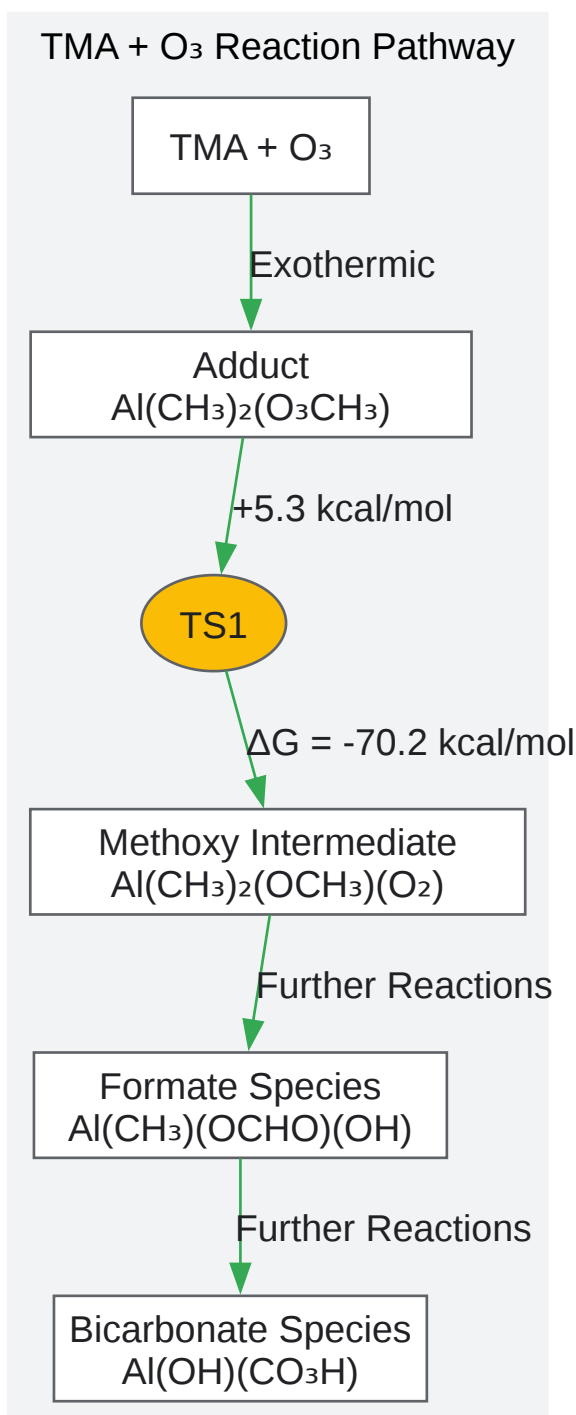
Caption: Energy profile for the initial reaction of TMA with O₂.

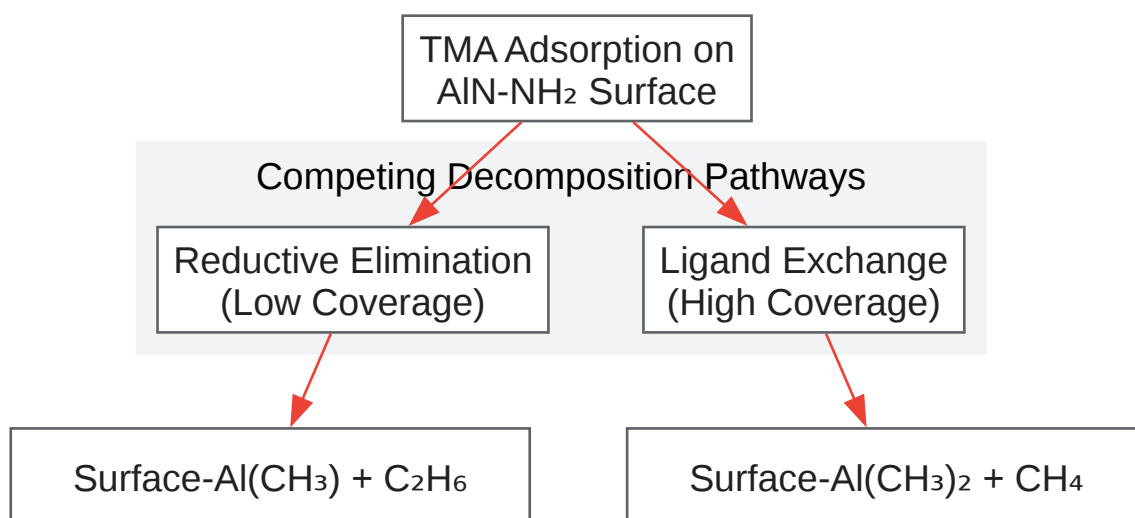
Reaction with Ozone (O₃)

Ozone is often used as an alternative co-reactant to water in ALD processes to produce higher quality Al_2O_3 films at lower temperatures.[3] Density Functional Theory (DFT) calculations have shown that TMA reacts readily with ozone.[4][5] The initial reaction is highly favorable and leads to the formation of an intermediate, $\text{Al}(\text{CH}_3)_2(\text{OCH}_3)(\text{O}_2)$, which contains a methoxy group.[3][4] This intermediate can then undergo further reactions, leading to the formation of species like formate ($-\text{OCHO}$) and bicarbonate ($-\text{CO}_3\text{H}$), which have been observed experimentally.[4][5] The dissociation of an O-O bond in an initial adduct has a low activation energy, facilitating the formation of the methoxy intermediate.[4]

| Reaction Step | Method | ΔG (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
|---|--------|-----------------------|-------------------------------|-----------|
| TMA + O ₃ → Al(CH ₃) ₂ (O ₃ CH ₃) (Adduct) | DFT | - | - | [4] |
| Al(CH ₃) ₂ (O ₃ CH ₃) → [TS] → Al(CH ₃) ₂ (OCH ₃) (O ₂) (Methoxy Formation) | DFT | -70.2 | 5.3 | [4] |
| Al(CH ₃) ₂ (OCH ₃) (O ₂) → Al(CH ₃) ₂ (OCH ₃) + ¹ O ₂ (O ₂ Dissociation) | DFT | -68.7 | - | [4] |
| Al(OCH ₃) + O ₃ → [TS] → Al(OCHO)(OH) (Formate Formation) | DFT | - | - | [4] |
| Al(OCHO) + O ₃ → [TS] → Al(OH) (CO ₃ H) (Bicarbonate Formation) | DFT | - | - | [4] |

ΔG represents the relative free energy. The activation barrier is relative to the preceding stable species.





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